(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid
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Overview
Description
“(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid” is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 g/mol . The IUPAC name for this compound is 2-(3-oxo-1H-indazol-2-yl)acetic acid . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8N2O3/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10-11/h1-4,10H,5H2,(H,12,13) . The canonical SMILES structure is C1=CC=C2C(=C1)C(=O)N(N2)CC(=O)O .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 69.6 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 192.05349212 g/mol .Scientific Research Applications
Antimicrobial Activity
Indazole derivatives, including “(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid”, have been found to possess antimicrobial activity . For instance, 2H-indazole derivatives have shown inhibitory activity against intestinal and vaginal pathogens, including protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis; bacteria such as Escherichia coli and Salmonella enterica serovar Typhi; and yeasts like Candida albicans and Candida glabrata .
Anti-Inflammatory Activity
Indazole derivatives have also been associated with anti-inflammatory activity. In silico and in vitro evaluations against human cyclooxygenase-2 (COX-2) have shown promising results .
Antiviral Activity
Indazole derivatives have been reported to possess antiviral activity. For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anticancer Activity
Indazole derivatives have been found to exhibit anticancer activity. They have been evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .
Antioxidant Activity
Indazole derivatives have been associated with antioxidant activity, which could be beneficial in the treatment of diseases caused by oxidative stress .
Plant Growth Inhibition
Certain indazole derivatives have shown biological activity inhibiting the growth of Arabidopsis thaliana, a model organism in plant biology .
Antidiabetic Activity
Indazole derivatives have been associated with antidiabetic activity, which could potentially be used in the treatment of diabetes .
Antimalarial Activity
Indazole derivatives have also been associated with antimalarial activity, which could potentially be used in the treatment of malaria .
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Indazole derivatives have been reported to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of activities exhibited by indazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Due to the polar nature of the imidazole ring, which is a part of the indazole structure, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that the compound may have good solubility, which could potentially enhance its bioavailability.
Result of Action
Indazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(3-oxo-1H-indazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10-11/h1-4,10H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEBPFQYIKJQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64697-24-1 |
Source
|
Record name | 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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